7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
7-hydroxy-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-10-4-2-9(3-5-10)8-11-12(17)15-14-16(13(11)18)6-7-20-14/h2-5,17H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMDTHWVHGRNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=C3N(C2=O)CCS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thioamides and α-halo ketones.
- Substitution Reactions : The introduction of the 4-methoxybenzyl group is accomplished through nucleophilic substitution methods.
- Hydroxylation : The hydroxyl group at the 7-position can be introduced via oxidation reactions.
Anticancer Properties
Research indicates that compounds containing the thiazolo[3,2-a]pyrimidine scaffold exhibit significant anticancer activity. For instance, a study found that derivatives similar to this compound showed potent cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | <10 |
| Similar Derivative | HT29 | <15 |
The mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the Bcl-2 family proteins and tubulin polymerization .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. In vitro assays demonstrated that it possesses significant free radical scavenging activity, comparable to established antioxidants like Trolox. The antioxidant capacity was measured using DPPH and ABTS assays, yielding results that suggest a strong ability to mitigate oxidative stress .
Antimicrobial Activity
In addition to anticancer and antioxidant properties, this compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition of growth for both Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Efficacy : A study conducted on human liver carcinoma cells (HepG-2) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The compound's IC50 was found to be significantly lower than that of standard chemotherapeutics .
- Oxidative Stress Mitigation : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, the compound exhibited neuroprotective effects by reducing cell death and promoting cell survival pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolo[3,2-a]pyrimidine derivatives are a well-studied class of heterocyclic compounds with diverse biological activities. Below, we compare the target compound with key analogs based on synthetic routes, substituent effects, and biological activities.
Substituent Variations and Physicochemical Properties
Key Observations :
- Lipophilicity : The 4-methoxybenzyl group in the target compound increases logP compared to hydrophilic analogs like 6-(2-hydroxyethyl)-7-methyl derivatives .
- Crystallinity : Aryl substituents (e.g., thiophene or nitrobenzene) improve crystallinity, as seen in compounds from and .
- Solubility : Hydroxyl or hydroxyethyl groups enhance aqueous solubility, critical for bioavailability .
Anticancer Activity
- Target Compound: Limited direct data, but structural analogs (e.g., 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl) derivatives) exhibit IC₅₀ values <10 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Compound 4a-4j : Substitution with electron-withdrawing groups (e.g., -NO₂) at the benzylidene position enhances cytotoxicity. SAR studies indicate that methoxy groups (e.g., 4-MeO) improve membrane permeability .
Acetylcholinesterase (AChE) Inhibition
- 5H-Thiazolo[3,2-a]pyrimidines : Derivatives with dual binding to AChE’s catalytic and peripheral sites show IC₅₀ values comparable to donepezil (e.g., 7c: IC₅₀ = 0.8 nM). The 4-methoxybenzyl group may mimic donepezil’s benzylpiperidine moiety .
Q & A
Basic: How can the synthesis of 7-hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one be optimized for higher yields?
Methodological Answer:
Synthesis optimization typically involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, microwave-assisted domino-RDA (retro-Diels-Alder) processes under controlled irradiation (e.g., 100–120°C, 30–60 minutes) can enhance reaction efficiency and reduce byproducts . Additionally, using sodium acetate in acetic acid/acetic anhydride mixtures (1:1 ratio) during condensation steps improves cyclization yields, as demonstrated in analogous thiazolo[3,2-a]pyrimidine syntheses . Monitoring intermediates via TLC or HPLC ensures reaction progression and purity.
Advanced: What computational methods are suitable for analyzing the electronic effects of the 4-methoxybenzyl substituent on the compound’s reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** level) can model electron density distribution, HOMO-LUMO gaps, and Fukui indices to predict regioselectivity. For example, methoxy groups are electron-donating, which may stabilize electrophilic aromatic substitution sites. Molecular docking studies (AutoDock Vina, Schrödinger Suite) can further assess interactions with biological targets, such as acetylcholinesterase, by comparing binding affinities of derivatives with varying substituents .
Basic: What spectroscopic techniques are critical for characterizing the compound’s structure?
Methodological Answer:
- X-ray crystallography resolves the 3D conformation, including dihedral angles between the thiazolo-pyrimidine core and the 4-methoxybenzyl group, as seen in structurally similar compounds .
- NMR (¹H/¹³C) identifies proton environments (e.g., methoxy singlet at δ ~3.8 ppm) and coupling patterns. HSQC and HMBC correlate aromatic protons with carbons.
- FT-IR confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, hydroxyl O-H at ~3200 cm⁻¹) .
Advanced: How can structural analogs be designed to study structure-activity relationships (SAR) for antimicrobial activity?
Methodological Answer:
- Modify substituents : Replace the 4-methoxy group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects.
- Scaffold hybridization : Fuse the thiazolo[3,2-a]pyrimidine core with triazole or quinazoline moieties, as seen in bioactive analogs .
- In vitro screening : Test derivatives against Gram-positive/negative bacteria (MIC assays) and fungal strains (disk diffusion), using ciprofloxacin/fluconazole as controls.
Basic: What are common challenges in resolving crystallographic data for this compound, and how are they addressed?
Methodological Answer:
- Disorder in the methoxybenzyl group : Use SHELXL refinement with restraints on bond lengths/angles .
- Low crystal quality : Optimize recrystallization solvents (e.g., ethyl acetate/ethanol mixtures) and slow evaporation rates .
- Twinned crystals : Apply twin law matrices (e.g., -h, -k, l) during data integration using programs like CrysAlisPro.
Advanced: How can contradictory biological activity data between in vitro and in vivo models be reconciled?
Methodological Answer:
- Pharmacokinetic profiling : Assess bioavailability (e.g., Caco-2 permeability), metabolic stability (microsomal assays), and plasma protein binding to identify discrepancies.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo.
- Dose optimization : Conduct dose-response studies in animal models (e.g., rodent infection models) to align with in vitro IC₅₀ values .
Basic: What solvents and conditions are optimal for stability studies of this compound?
Methodological Answer:
- Storage : -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the lactone ring.
- Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) under accelerated conditions (40°C, 75% RH for 4 weeks) per ICH guidelines.
Advanced: How do electron-donating/withdrawing groups on the benzylidene ring influence the compound’s photophysical properties?
Methodological Answer:
- UV-Vis spectroscopy : Methoxy groups (electron-donating) redshift absorption maxima (λmax) due to extended conjugation, while nitro groups (electron-withdrawing) may quench fluorescence.
- TD-DFT simulations : Predict excited-state transitions and compare with experimental data to validate substituent effects .
Basic: What synthetic routes are available for introducing isotopic labels (e.g., ¹³C, ²H) into the thiazolo-pyrimidine core?
Methodological Answer:
- Isotope-enriched precursors : Use ¹³C-labeled thiourea or ²H-glacial acetic acid in cyclocondensation steps.
- Post-synthetic modification : Catalytic deuteration (e.g., Pd/C in D₂O) under H₂ atmosphere targets specific positions .
Advanced: What strategies mitigate off-target effects in kinase inhibition assays?
Methodological Answer:
- Selectivity screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify promiscuous binding.
- Molecular dynamics simulations : Analyze binding pocket flexibility (RMSD/RMSF plots) to design rigid analogs with reduced conformational adaptability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
